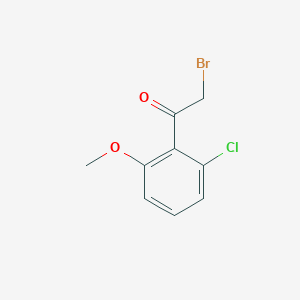

2-Bromo-1-(2-chloro-6-methoxyphenyl)ethanone

Description

2-Bromo-1-(2-chloro-6-methoxyphenyl)ethanone (CAS: 1427354-83-3, molecular formula: C₉H₈BrClO₂, molecular weight: 263.52 g/mol) is a brominated aromatic ketone featuring a 2-chloro-6-methoxyphenyl substituent. This compound is characterized by its electron-withdrawing bromo and chloro groups and an electron-donating methoxy group, which collectively influence its reactivity and applications in organic synthesis. It is commonly employed as an intermediate in pharmaceutical and heterocyclic chemistry due to its ability to undergo nucleophilic substitution and coupling reactions .

Properties

IUPAC Name |

2-bromo-1-(2-chloro-6-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-8-4-2-3-6(11)9(8)7(12)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQSKGZVGWDBAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427354-83-3 | |

| Record name | 2-bromo-1-(2-chloro-6-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(2-chloro-6-methoxyphenyl)ethanone can be synthesized through the bromination of 1-(2-chloro-6-methoxyphenyl)ethanone. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, yield, and safety, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-chloro-6-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

Reduction: Formation of 2-bromo-1-(2-chloro-6-methoxyphenyl)ethanol.

Oxidation: Formation of 2-bromo-1-(2-chloro-6-hydroxyphenyl)ethanone or 2-bromo-1-(2-chloro-6-carboxyphenyl)ethanone.

Scientific Research Applications

2-Bromo-1-(2-chloro-6-methoxyphenyl)ethanone has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

Biological Studies: Used in studies to understand the effects of halogenated ketones on biological systems.

Industrial Applications: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-chloro-6-methoxyphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can participate in various addition and reduction reactions, making the compound versatile in chemical transformations. The methoxy and chloro substituents can influence the reactivity and stability of the compound through electronic effects .

Comparison with Similar Compounds

Key Observations:

- Substituent Position Effects : The position of halogens (Cl, F) and methoxy groups significantly alters reactivity. For example, ortho-chloro and para-methoxy groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks .

- Synthetic Challenges: Bromination of 2-hydroxy-6-methoxyacetophenone in glacial acetic acid unexpectedly yields 3-bromo-2-hydroxy-6-methoxyacetophenone instead of the desired side-chain brominated product, highlighting the influence of reaction conditions on regioselectivity .

Crystallographic and Physicochemical Properties

- Crystal Packing: The title compound’s analogs, such as 2-bromo-1-(4-hydroxyphenyl)ethanone, exhibit asymmetric molecular structures with intramolecular hydrogen bonds, influencing solubility and melting points .

- Safety Profiles: Unlike some analogs (e.g., 2-bromo-1-(2,4-dihydroxyphenyl)ethanone), the 2-chloro-6-methoxy derivative lacks comprehensive chemical safety assessments, necessitating cautious handling .

Biological Activity

2-Bromo-1-(2-chloro-6-methoxyphenyl)ethanone is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a bromine atom and a chloro-methoxy phenyl group, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrO2 |

| Molecular Weight | 227.08 g/mol |

| IUPAC Name | This compound |

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

- Study Findings :

Antifungal Activity

The compound also displays antifungal properties, making it a candidate for treating fungal infections. Its activity against common fungal pathogens has been evaluated, revealing promising results.

- Case Study :

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound has demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.

- Research Findings :

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized to act through the following mechanisms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.